molecular formula C17H13F4N3O6 B456649 [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}METHANONE

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}METHANONE

Cat. No.: B456649
M. Wt: 431.29g/mol
InChI Key: UQCAMPOHXLTRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}METHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a furan ring, and multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}METHANONE typically involves multiple steps, including the formation of the pyrazole and furan rings, followed by the introduction of the difluoromethyl and nitrophenoxy groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}METHANONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitro group may produce an amine derivative.

Scientific Research Applications

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: An organic compound with similar difluoromethyl groups.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another compound with a similar structural motif.

Uniqueness

What sets [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}METHANONE apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H13F4N3O6

Molecular Weight

431.29g/mol

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[5-[(4-nitrophenoxy)methyl]furan-2-yl]methanone

InChI

InChI=1S/C17H13F4N3O6/c18-14(19)12-7-17(26,16(20)21)23(22-12)15(25)13-6-5-11(30-13)8-29-10-3-1-9(2-4-10)24(27)28/h1-6,14,16,26H,7-8H2

InChI Key

UQCAMPOHXLTRGV-UHFFFAOYSA-N

SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-])C(F)F

Canonical SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-])C(F)F

Origin of Product

United States

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